Cas no 97859-49-9 ((5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one)

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one structure
97859-49-9 structure
Produktname:(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
CAS-Nr.:97859-49-9
MF:C4H7NO3
MW:117.103281259537
MDL:MFCD26407853
CID:2158516
PubChem ID:10236003

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (R)-5-(hydroxymethyl)oxazolidin-2-one
    • (5R)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one
    • (R)-5-Hydroxymethyl-2-oxazolidinone
    • 2-Oxazolidinone, 5-(hydroxymethyl)-, (R)-
    • (5R)-5-(Hydroxymethyl)-2-oxazolidinone (ACI)
    • 2-Oxazolidinone, 5-(hydroxymethyl)-, (R)- (ZCI)
    • EN300-137499
    • DB-223438
    • AKOS026728049
    • 2-Oxazolidinone, 5-(hydroxymethyl)-, (5R)-
    • (R)-5-hydroxymethyloxazolidin-2-one
    • SCHEMBL523804
    • CS-0131343
    • LSYOFPBORRARMF-GSVOUGTGSA-N
    • MFCD26407853
    • 97859-49-9
    • WS-03143
    • (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
    • MDL: MFCD26407853
    • Inchi: 1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1
    • InChI-Schlüssel: LSYOFPBORRARMF-GSVOUGTGSA-N
    • Lächelt: C([C@H]1CNC(=O)O1)O

Berechnete Eigenschaften

  • Genaue Masse: 117.04300
  • Monoisotopenmasse: 117.042593085g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 8
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 104
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topologische Polaroberfläche: 58.6Ų

Experimentelle Eigenschaften

  • Dichte: 1.288±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 93.0 ºC (isopropanol )
  • Löslichkeit: Löslich (491 g/l) (25°C),
  • PSA: 58.56000
  • LogP: -0.58410

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-137499-0.1g
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
97859-49-9 95%
0.1g
$288.0 2023-02-15
eNovation Chemicals LLC
D381643-5g
(R)-5-(hydroxymethyl)oxazolidin-2-one
97859-49-9 95%
5g
$995 2023-09-04
Chemenu
CM116273-1g
(R)-5-(Hydroxymethyl)oxazolidin-2-one
97859-49-9 97%
1g
$1000 2021-08-06
abcr
AB480275-250 mg
(R)-5-(Hydroxymethyl)oxazolidin-2-one; .
97859-49-9
250MG
€190.70 2023-07-10
Ambeed
A862592-250mg
(R)-5-(Hydroxymethyl)oxazolidin-2-one
97859-49-9 97%
250mg
$53.0 2025-02-24
Ambeed
A862592-1g
(R)-5-(Hydroxymethyl)oxazolidin-2-one
97859-49-9 97%
1g
$132.0 2025-02-24
eNovation Chemicals LLC
D381643-1g
(R)-5-(hydroxymethyl)oxazolidin-2-one
97859-49-9 95%
1g
$395 2023-09-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1926-250MG
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
97859-49-9 95%
250MG
¥ 217.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1926-5G
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
97859-49-9 95%
5g
¥ 3,504.00 2023-03-30
Enamine
EN300-137499-5.0g
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
97859-49-9 95%
5.0g
$3439.0 2023-02-15

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 3 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  30 min, rt
Referenz
Novel N-heterocyclic phosphonates and phosphinates as glucokinase activators for treatment of Type II diabetes
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Pancreatin
1.1 Catalysts: Triacylglycerol lipase
1.1 Catalysts: Triacylglycerol lipase
Referenz
Enzymic separation of optical isomers of 2-oxazolidinonesEnzymic separation of optical isomers of 2-oxazolidinonesEnzymic separation of optical isomers of 2-oxazolidinones
, Japan, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Dichloromethane ,  Water ;  rt → 0 °C
1.2 Solvents: Dichloromethane ;  0 - 10 °C; 2 - 3 h, 15 - 20 °C
1.3 Reagents: Ammonia Solvents: Water ;  30 min, pH 8 - 9
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ;  rt → 45 °C; 3 h, 45 °C
Referenz
Method for preparing oxazolidinone intermediate
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
Referenz
Lipase-mediated resolution of 3-hydroxy-4-trityloxybutanenitrile: synthesis of 2-amino alcohols, oxazolidinones and GABOB
Kamal, Ahmed; et al, Tetrahedron: Asymmetry, 2006, 17(8), 1281-1289

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Lithium ,  Ammonia Solvents: tert-Butanol ,  Tetrahydrofuran
Referenz
An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-ones
Cardillo, Giuliana; et al, Tetrahedron, 1987, 43(11), 2505-12

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Ethanol
2.1 Reagents: Lithium ,  Ammonia Solvents: tert-Butanol ,  Tetrahydrofuran
Referenz
An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-ones
Cardillo, Giuliana; et al, Tetrahedron, 1987, 43(11), 2505-12

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ,  Water ;  20 min, rt; rt → 0 °C
1.2 Reagents: Potassium carbonate ;  60 min, < 8 °C; 2 h, 8 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C
2.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  pH 5 - 6, 10 °C
Referenz
Preparation of macrocyclic broad spectrum antibiotics
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Resolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization and investigations on the nature of the racemates of some 2-oxazolidinone derivatives
Pallavicini, Marco; et al, Tetrahedron: Asymmetry, 2004, 15(10), 1659-1665

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  rt → 45 °C; 3 h, 45 °C
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  rt → 45 °C; 3 h, 45 °C
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ;  rt → 45 °C; 3 h, 45 °C
Referenz
Preparation method for tedizolid and its intermediatePreparation method for tedizolid and its intermediateMethod for preparing oxazolidinone intermediate
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referenz
Preparation of spiro[oxazino[4,3-a]isoxazolo[4,5-g]quinoline-pyrimidine]trione compounds and methods for treating bacterial infections
, United States, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Water ;  25 °C; 4 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.5
1.1 Reagents: Sodium carbonate Solvents: Water ;  25 °C; 4 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.5
Referenz
Preparation of substituted oxazolidinone compounds as factor Xα inhibitorsPreparation of substituted oxazolidinone compounds as factor Xα inhibitors
, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  pH 5 - 6, 10 °C
Referenz
Preparation of macrocyclic broad spectrum antibiotics
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Process for the resolution of racemic 5-substituted 2-oxazolidinones by crystallizationEfficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivativesOptically active 5-[(sulfonyloxy)methyl]-2-oxazolidinone derivatives as intermediates for drugs
Danielmeier, Karsten; et al, Italy, 1995, 6(5), 1181-90

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Raw materials

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Preparation Products

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:97859-49-9)(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
A1070340
Reinheit:99%/99%
Menge:1g/5g
Preis ($):192.0/741.0